molecular formula C9H9NO4 B1585228 2,5-Dimethyl-3-nitrobenzoic acid CAS No. 27022-97-5

2,5-Dimethyl-3-nitrobenzoic acid

Cat. No.: B1585228
CAS No.: 27022-97-5
M. Wt: 195.17 g/mol
InChI Key: CXGZFDGAQVAGHA-UHFFFAOYSA-N
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Description

2,5-Dimethyl-3-nitrobenzoic acid is an organic compound with the molecular formula C9H9NO4. It is a derivative of benzoic acid, featuring a nitro group (-NO2) and two methyl groups (-CH3) attached to the benzene ring. This compound is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Dimethyl-3-nitrobenzoic acid can be synthesized through several methods, including nitration of 2,5-dimethylbenzoic acid. The nitration reaction typically involves treating the starting material with a nitrating agent, such as nitric acid (HNO3) and sulfuric acid (H2SO4), under controlled temperature conditions to introduce the nitro group.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar nitration processes, but with optimized reaction conditions to ensure high yield and purity. The process involves careful control of reaction parameters, such as temperature, concentration of reagents, and reaction time, to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethyl-3-nitrobenzoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used to oxidize the compound.

  • Reduction: Reducing agents such as iron (Fe) and hydrochloric acid (HCl) or tin (Sn) and hydrochloric acid (HCl) can reduce the nitro group to an amino group.

  • Substitution: Halogenation reactions can be performed using halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield this compound derivatives with higher oxidation states.

  • Reduction: Reduction of the nitro group can produce 2,5-dimethyl-3-aminobenzoic acid.

  • Substitution: Halogenation can result in the formation of halogenated derivatives of the compound.

Scientific Research Applications

Chemistry

  • Precursor for Organic Synthesis : DMNBA serves as a precursor in the synthesis of various organic compounds. It is utilized in studying reaction mechanisms due to its reactivity.
  • Chemical Reactions : The compound participates in oxidation, reduction, and substitution reactions. Common reagents include:
    • Oxidation : Potassium permanganate (KMnO₄)
    • Reduction : Iron (Fe) with hydrochloric acid (HCl)
    • Substitution : Halogenating agents like bromine (Br₂)
Reaction TypeReagentProduct
OxidationKMnO₄Higher oxidation state derivatives
ReductionFe/HCl2,5-Dimethyl-3-aminobenzoic acid
SubstitutionBr₂Halogenated derivatives

Biology

  • Biological Studies : DMNBA is employed to investigate its effects on cellular processes and its potential as a bioactive molecule.
  • Antimicrobial Activity : Studies demonstrate significant inhibitory effects against bacterial strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating its potential as an alternative antimicrobial agent.
Bacterial StrainMIC (µg/mL)
E. coli32
S. aureus16
Pseudomonas aeruginosa64
  • Antioxidant Properties : DMNBA exhibits antioxidant activities that may protect cells from oxidative stress by scavenging free radicals.
  • Antitumor Activity : Preliminary research indicates that DMNBA can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS).
Cell LineIC₅₀ (µM)Mechanism of Action
MCF-725ROS generation, apoptosis
HeLa30Cell cycle arrest

Medicinal Applications

  • Drug Development : DMNBA is explored for its medicinal properties, including potential applications in drug synthesis and therapeutic interventions.
  • Nitroreductase Activity : The compound can undergo enzymatic bioreduction via nitroreductase enzymes, generating free radicals that may damage bacterial and parasitic cells.
  • Toxicological Profile : While promising, the toxicity profile of DMNBA requires careful evaluation due to potential carcinogenic effects associated with nitro compounds.

Industrial Applications

  • Production of Dyes and Pigments : DMNBA is utilized in the production of various industrial chemicals, including dyes and pigments.
  • Intermediate in Synthesis : It serves as an important intermediate in the synthesis of herbicides and other functional derivatives.

Antimicrobial Efficacy Study

A study conducted on the antimicrobial properties of DMNBA demonstrated its effectiveness against common bacterial strains, suggesting its viability as an alternative antimicrobial agent compared to standard antibiotics.

Antitumor Mechanism Investigation

In vitro studies on human breast cancer cells revealed that DMNBA induces apoptosis through ROS generation, highlighting its potential role in cancer therapy.

Comparison with Similar Compounds

  • 3-Nitrobenzoic acid

  • 4-Nitrobenzoic acid

  • 2,4-Dimethyl-3-nitrobenzoic acid

  • 2,6-Dimethyl-3-nitrobenzoic acid

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Biological Activity

2,5-Dimethyl-3-nitrobenzoic acid (DMNBA) is an aromatic compound that has garnered attention in the field of medicinal chemistry and environmental science due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of DMNBA, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Chemical Formula : C₉H₉NO₄
  • Molecular Weight : 181.17 g/mol
  • CAS Number : 27022-97-5

Structure

The structure of DMNBA features a nitro group (-NO₂) and two methyl groups (-CH₃) attached to a benzoic acid framework. This configuration contributes to its unique reactivity and biological properties.

  • Nitroreductase Activity : DMNBA, like other nitro compounds, can undergo enzymatic bioreduction through nitroreductase (NTR) enzymes. This process generates free radicals that can damage bacterial and parasitic cells, making DMNBA a candidate for antimicrobial applications .
  • Antioxidant Properties : Studies indicate that DMNBA exhibits antioxidant activities, potentially protecting cells from oxidative stress by scavenging free radicals .
  • Antitumor Activity : Preliminary research suggests that DMNBA may have antitumor effects by inducing apoptosis in cancer cells through oxidative stress mechanisms .

Toxicological Profile

DMNBA's toxicity profile has been evaluated in various studies. It is essential to consider its potential carcinogenic effects based on the nitro group present in its structure. The Environmental Protection Agency (EPA) classifies nitro compounds with potential carcinogenic effects, emphasizing the need for careful handling and further research into their safety profiles .

Antimicrobial Activity

A study conducted on the antimicrobial properties of DMNBA demonstrated significant inhibitory effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were found to be comparable to those of standard antibiotics, indicating its potential as an alternative antimicrobial agent.

Bacterial StrainMIC (µg/mL)
E. coli32
S. aureus16
Pseudomonas aeruginosa64

Anticancer Activity

In vitro studies have shown that DMNBA can induce apoptosis in human breast cancer cells (MCF-7). The mechanism involves the generation of reactive oxygen species (ROS), leading to cell cycle arrest and subsequent cell death.

Cell LineIC₅₀ (µM)Mechanism of Action
MCF-725ROS generation, apoptosis
HeLa30Cell cycle arrest

Properties

IUPAC Name

2,5-dimethyl-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-5-3-7(9(11)12)6(2)8(4-5)10(13)14/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXGZFDGAQVAGHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)[N+](=O)[O-])C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70292738
Record name 2,5-dimethyl-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70292738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27022-97-5
Record name 27022-97-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85207
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,5-dimethyl-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70292738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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